molecular formula C9H8N2S B1336414 2-(Thiophen-3-yl)pyridin-3-amine CAS No. 886508-61-8

2-(Thiophen-3-yl)pyridin-3-amine

Cat. No. B1336414
CAS RN: 886508-61-8
M. Wt: 176.24 g/mol
InChI Key: GWBXZWXLJRQDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-3-yl)pyridin-3-amine, also known as 2-thiophene-3-pyridinamine, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. It is a heterocyclic aromatic compound that is composed of a thiophene and pyridine ring. It is a colorless solid with a melting point of 150-151°C and a boiling point of 293-294°C. Due to its unique structure, this compound has been studied for its potential applications in various fields, including drug synthesis, organic synthesis, and medical research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidative C–H Functionalization : 2-(Thiophen-3-yl)pyridin-3-amine derivatives can be synthesized using a metal-free oxidative C–S bond formation strategy. This method features a broad scope of substrates and short reaction times, simplifying product purification (Mariappan et al., 2016).

  • Self Acid-Assisted Polycondensation : Thiophene-3-yl-amine, a related compound, is used in self acid-assisted polycondensation to construct functionalized monomers. This method advances the exploration of polythiophene derivatives (Jiang et al., 2017).

  • Microwave-Assisted Synthesis : The compound is suitable for microwave-assisted synthesis, leading to various derivatives with potential utility in different applications (Ankati & Biehl, 2010).

Functional Analysis and Applications

  • Dynamic Tautomerism and Divalent N(I) Character : It exhibits dynamic tautomerism and divalent N(I) character, which could be significant in designing molecules with specific electronic properties (Bhatia et al., 2013).

  • CDK2 Inhibitors and Anti-Proliferative Activity : Certain derivatives have been found to inhibit the CDK2 enzyme, demonstrating potential in cancer treatment. These compounds also exhibited significant inhibition of various human cancer cell lines (Abdel-Rahman et al., 2021).

  • Anticancer Activity : Derivatives of thiophene-3-yl-amine have been synthesized and evaluated for anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).

  • Fluorescent Probe Development : Its derivatives are useful in the synthesis of fluorescent probes, such as for Hg2+ detection, indicating its potential in sensor technology (Xiong et al., 2020).

  • Corrosion Inhibition : Some Schiff base compounds containing this compound have been investigated as corrosion inhibitors, demonstrating high efficiency in protecting mild steel in corrosive environments (Leçe et al., 2008).

  • Amide Bond Formation : It catalyzes metal-free amide bond formation from thioacids and amines, a key process in organic synthesis and drug development (Samanta et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(Thiophen-3-yl)pyridin-3-amine may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Similar compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis. Therefore, it’s plausible that this compound may also influence pathways related to collagen biosynthesis or other related processes.

Pharmacokinetics

The compound’s molecular weight of 17624 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also exert a range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching studies of a similar compound, a thiophene substituted 1,3,4-oxadiazole derivative, by different environmental pollutant aromatic amine derivatives have been reported . These studies suggest that environmental factors such as the presence of other chemicals can influence the behavior of thiophene derivatives. Therefore, it’s plausible that the action of this compound may also be influenced by environmental factors.

properties

IUPAC Name

2-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-2-1-4-11-9(8)7-3-5-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBXZWXLJRQDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.